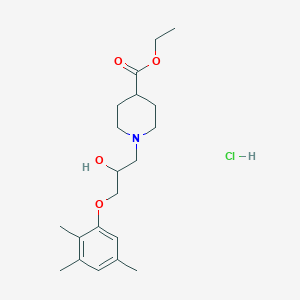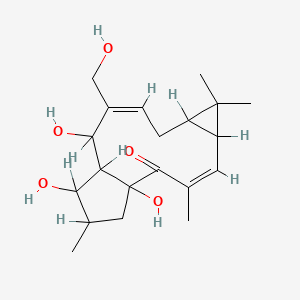
8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H12ClNO2S and a molecular weight of 317.79. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. It also has a chloro group at the 8th position, a carboxylic acid group at the 4th position, and a 5-ethylthiophen-2-yl group at the 2nd position.Chemical Reactions Analysis
Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The specific chemical reactions involving “8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” would be influenced by its molecular structure. It has a molecular weight of 317.79. Other properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of thiophene-quinoline derivatives has led to the development of new heterocyclic compounds with potential applications in various fields. Studies such as the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives highlight the versatility of thiophene-quinoline compounds in creating new chemical entities. These compounds are synthesized through various chemical reactions and have potential applications in medicinal chemistry and materials science (Awad, Abdel-rahman, & Bakhite, 1991).
Corrosion Inhibition Studies
Quinoxalines and quinoline derivatives have been evaluated for their efficiency as corrosion inhibitors. A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors for copper in nitric acid media showcases the relationship between molecular structure and inhibition efficiency. Such studies are crucial for the development of more effective and environmentally friendly corrosion inhibitors (Zarrouk et al., 2014).
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives highlights the potential application of these compounds in the fabrication of organic-inorganic photodiodes. The study on films of quinoline derivatives deposited by thermal evaporation technique and their use in heterojunction diodes demonstrates the compounds' rectification behavior and photovoltaic properties under illumination conditions. This research suggests potential uses in photodiode applications and renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research could focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on the quinoline scaffold.
Propriétés
IUPAC Name |
8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-2-9-6-7-14(21-9)13-8-11(16(19)20)10-4-3-5-12(17)15(10)18-13/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEOVOIQDHMTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)










![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)
